molecular formula C32H55N3O6 B13448540 [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate

Cat. No.: B13448540
M. Wt: 577.8 g/mol
InChI Key: DIKLXFXYKCASMK-UHFFFAOYSA-N
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Description

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines carbamate and pyridine functionalities, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the octadecylcarbamoyloxypropyl intermediate through a reaction between octadecylamine and a suitable propylating agent. This intermediate is then reacted with N-acetyl-N-(pyridin-2-ylmethyl)carbamate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates or pyridines.

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its carbamate functionality makes it a potential inhibitor of certain enzymes, providing insights into their mechanisms of action.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridine moiety may also participate in binding interactions, enhancing the compound’s overall efficacy. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-methoxy-3-(hexadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate
  • [2-methoxy-3-(dodecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate
  • [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(quinolin-2-ylmethyl)carbamate

Uniqueness

What sets [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate apart from similar compounds is its specific combination of functional groups. The presence of both carbamate and pyridine functionalities provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C32H55N3O6

Molecular Weight

577.8 g/mol

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate

InChI

InChI=1S/C32H55N3O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-34-31(37)40-26-30(39-3)27-41-32(38)35(28(2)36)25-29-22-19-21-23-33-29/h19,21-23,30H,4-18,20,24-27H2,1-3H3,(H,34,37)

InChI Key

DIKLXFXYKCASMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=N1)C(=O)C)OC

Origin of Product

United States

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